

An In-depth Technical Guide to (2-tert-Butylphenoxy)acetonitrile

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Compound of Interest

Compound Name: (2-tert-Butylphenoxy)acetonitrile

CAS No.: 202821-16-7

Cat. No.: B3040445

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2-tert-Butylphenoxy)acetonitrile**, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into its chemical properties, safety protocols, synthesis, and potential applications in the field of drug discovery and development, supported by technical data and established scientific principles.

Chemical Identity and Properties

(2-tert-Butylphenoxy)acetonitrile, with the CAS number 202821-16-7, is a substituted aromatic nitrile. The presence of the tert-butyl group at the ortho position of the phenoxy ring introduces significant steric hindrance, which influences its reactivity and physical properties.

Table 1: Physicochemical Properties of **(2-tert-Butylphenoxy)acetonitrile**

Property	Value	Source
CAS Number	202821-16-7	
Molecular Formula	C ₁₂ H ₁₅ NO	
Molecular Weight	189.25 g/mol	
Appearance	Not explicitly stated, likely a solid or liquid	
Solubility	Expected to be soluble in common organic solvents	

Safety Data Sheet (SDS) Analysis

A thorough understanding of the safety profile of **(2-tert-Butylphenoxy)acetonitrile** is paramount for its safe handling and use in a laboratory setting. The following information is synthesized from available Safety Data Sheets.

Hazard Identification

(2-tert-Butylphenoxy)acetonitrile is classified as a hazardous substance.

Signal Word: Warning

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Pictograms:

Precautionary Measures and First Aid

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor if you feel unwell.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

- General Advice: Immediately remove contaminated clothing. Consult a physician and provide the safety data sheet.
- In case of skin contact: Wash off with soap and plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move to fresh air.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Handling and Storage

- Handling: Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Synthesis of (2-tert-Butylphenoxy)acetonitrile

The most logical and widely applicable method for the synthesis of **(2-tert-Butylphenoxy)acetonitrile** is the Williamson ether synthesis.^{[1][2][3]} This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it would entail the reaction of 2-tert-butylphenoxide with chloroacetonitrile.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.^{[3][4][5]} The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.^[3] For the synthesis of **(2-tert-Butylphenoxy)acetonitrile**, the reaction would be as follows:

Step 1: Formation of the Phenoxide 2-tert-butylphenol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), to form the corresponding sodium or potassium 2-tert-butylphenoxide.

Step 2: Nucleophilic Attack The 2-tert-butylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. The chloride ion is displaced, resulting in the formation of the ether linkage and the desired product, **(2-tert-Butylphenoxy)acetonitrile**.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of **(2-tert-Butylphenoxy)acetonitrile** based on the principles of the Williamson ether synthesis.

Materials:

- 2-tert-butylphenol

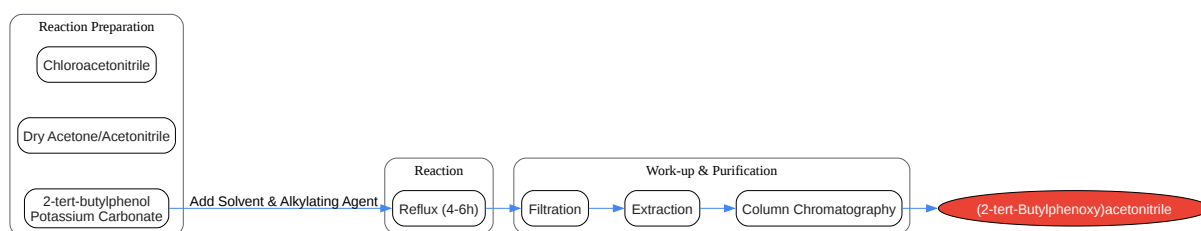
- Chloroacetonitrile
- Potassium carbonate (anhydrous, finely powdered)
- Acetone or Acetonitrile (dry)
- Magnetic stirrer and heating mantle
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add a suitable volume of dry acetone or acetonitrile to the flask to dissolve the reactants.
- **Addition of Alkylating Agent:** To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.

Workflow Diagram



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Caption: Williamson Ether Synthesis Workflow for **(2-tert-Butylphenoxy)acetonitrile**.

Applications in Drug Development

While specific, publicly available information on the direct use of **(2-tert-Butylphenoxy)acetonitrile** in drug development is limited, its structural motifs suggest its potential as a valuable chemical intermediate.

Role as a Chemical Intermediate

Chemical intermediates are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The nitrile group in **(2-tert-Butylphenoxy)acetonitrile** is a versatile functional group that can be transformed into other functionalities such as amines, carboxylic acids, and amides, which are common in pharmacologically active molecules.[7] Acetonitrile and its derivatives are widely used in the pharmaceutical industry for the synthesis

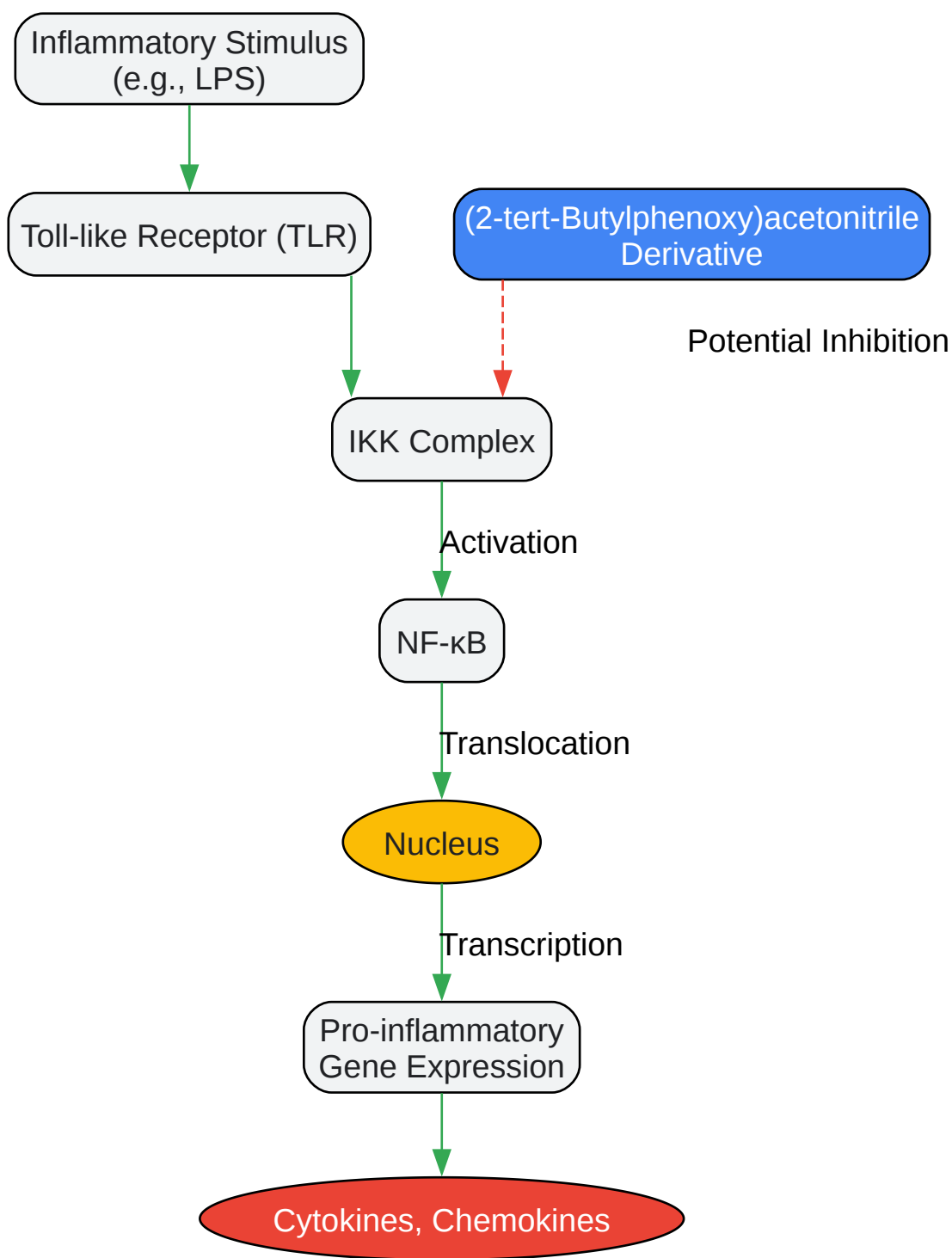
of various drugs, including antibiotics and heterocyclic compounds known for their biological activity.[7][8][9]

Potential Pharmacological Relevance

The phenoxyacetic acid moiety, which can be derived from the hydrolysis of the nitrile group, is a known pharmacophore present in various drugs. Furthermore, the tert-butylphenol group is a common feature in many antioxidants and other biologically active compounds. The steric hindrance provided by the ortho-tert-butyl group can influence the molecule's interaction with biological targets and affect its metabolic stability.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other phenolic compounds with known biological activities, derivatives of **(2-tert-Butylphenoxy)acetonitrile** could potentially modulate signaling pathways involved in inflammation or oxidative stress. For instance, phenolic compounds are known to interact with pathways involving NF- κ B and MAP kinases.



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Caption: Hypothetical Modulation of the NF-κB Signaling Pathway.

Analytical Methods

The characterization and quantification of **(2-tert-Butylphenoxy)acetonitrile** would typically involve standard analytical techniques used in organic chemistry.

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for structural elucidation, confirming the connectivity of the atoms and the positions of the substituents on the aromatic ring.[\[10\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the nitrile group (C \equiv N stretch) around 2250 cm^{-1} and the ether linkage (C-O stretch).[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[\[12\]](#)[\[13\]](#)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for assessing the purity of **(2-tert-Butylphenoxy)acetonitrile** and for its quantification in reaction mixtures or biological matrices.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

(2-tert-Butylphenoxy)acetonitrile is a chemical compound with a well-defined safety profile that requires careful handling in a laboratory setting. Its synthesis via the Williamson ether synthesis is a feasible and scalable route. While its direct applications in drug development are not extensively documented, its structural features make it a promising intermediate for the synthesis of novel, biologically active molecules. Further research into its reactivity and pharmacological properties could unveil its full potential in medicinal chemistry and drug discovery.

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